molecular formula C21H17BrN2O6 B330313 4-(4-{[4-(ACETYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID

4-(4-{[4-(ACETYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID

Cat. No.: B330313
M. Wt: 473.3 g/mol
InChI Key: RGBYPEBZZJYWBZ-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-{[4-(ACETYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes acetyloxy, bromo, and methoxy functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[4-(ACETYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[4-(ACETYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-{[4-(ACETYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-{[4-(ACETYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The acetyloxy and bromo groups may play a role in binding to enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-Acetoxybenzoic acid: Similar structure but lacks the bromo and methoxy groups.

    Acetylsalicylic acid (Aspirin): Contains an acetyloxy group but differs in the overall structure and functional groups.

Uniqueness

4-(4-{[4-(ACETYLOXY)-2-BROMO-5-METHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID is unique due to its combination of functional groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C21H17BrN2O6

Molecular Weight

473.3 g/mol

IUPAC Name

4-[(4E)-4-[(4-acetyloxy-2-bromo-5-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

InChI

InChI=1S/C21H17BrN2O6/c1-11-16(8-14-9-18(29-3)19(10-17(14)22)30-12(2)25)20(26)24(23-11)15-6-4-13(5-7-15)21(27)28/h4-10H,1-3H3,(H,27,28)/b16-8+

InChI Key

RGBYPEBZZJYWBZ-LZYBPNLTSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2Br)OC(=O)C)OC)C3=CC=C(C=C3)C(=O)O

SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2Br)OC(=O)C)OC)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2Br)OC(=O)C)OC)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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